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Introduction
The v-erb-b2 erythroblastic leukemia viral oncogene homolog 2 (erbB-2), also known as HER2

or NEU, is a member of the epidermal growth factor (EGF) receptor family of receptor tyrosine

kinases.[1] Unlike other members of this family, erbB-2 has no known ligand but functions as a

preferred heterodimerization partner for other ligand-bound ErbB family members, such as

ErbB3.[2][3][4] Amplification or overexpression of the erbB-2 gene is a key driver in several

types of cancer, including approximately 15-30% of breast cancers and 10-30% of gastric and

esophageal cancers, where it is often associated with a poor prognosis.[5][6] The formation of

erbB-2/ErbB3 heterodimers leads to the potent activation of downstream signaling pathways,

primarily the PI3K/Akt and MAPK/ERK pathways, which promote cell proliferation, survival, and

migration.[3][7]

The CRISPR/Cas9 system has emerged as a powerful technology for precise genome editing,

enabling the targeted knockout of genes to study their function.[8][9] This application note

provides a detailed protocol for the CRISPR/Cas9-mediated knockout of the erbB-2 gene in

mammalian cell lines. It covers sgRNA design, lentiviral delivery of the CRISPR/Cas9

machinery, and comprehensive methods for validating knockout efficiency at the genomic,

transcriptomic, and proteomic levels.

ErbB-2 Signaling Pathway

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1573877?utm_src=pdf-interest
https://www.benchchem.com/product/b1573877?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1677445/
https://www.benchchem.com/product/b1573877?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/pathway/Reactome:R-HSA-1227986
https://geneglobe.qiagen.com/us/knowledge/pathways/erbb2-erbb3-signaling
https://journals.biologists.com/jcs/article/136/16/jcs261199/325936/Knockout-of-all-ErbB-family-genes-delineates-their
https://www.benchchem.com/product/b1573877?utm_src=pdf-body
https://mayoclinic.elsevierpure.com/en/publications/the-role-of-erbb2-signal-transduction-pathways-in-human-breast-ca/
https://www.creative-biogene.com/crispr-cas9/solution/erbb2-her2-gene-editing.html
https://www.benchchem.com/product/b1573877?utm_src=pdf-body
https://geneglobe.qiagen.com/us/knowledge/pathways/erbb2-erbb3-signaling
https://encyclopedia.pub/entry/32091
https://pmc.ncbi.nlm.nih.gov/articles/PMC10234494/
https://www.creative-biogene.com/support/protocol-for-crispr-cas9-mediated-knockout-in-difficult-to-transfect-cells.html
https://www.benchchem.com/product/b1573877?utm_src=pdf-body
https://www.benchchem.com/product/b1573877?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1573877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upon heterodimerization with other ErbB family members (e.g., ErbB3), the intracellular kinase

domain of erbB-2 becomes activated, leading to the phosphorylation of specific tyrosine

residues in the cytoplasmic tails of the receptors.[10] These phosphotyrosine sites act as

docking stations for adaptor proteins like Grb2 and Shc, initiating downstream signaling

cascades.[7][10] The two major pathways activated are the PI3K/Akt pathway, which is crucial

for cell survival, and the Ras/Raf/MEK/ERK (MAPK) pathway, which primarily drives

proliferation.[2][3][7]
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Caption: Simplified ErbB-2 signaling cascade.
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Experimental Workflow
The overall workflow for generating an erbB-2 knockout cell line involves several key stages,

from the initial design of the guide RNAs to the final validation and characterization of clonal

cell lines. The use of a lentiviral delivery system is recommended for its high efficiency and

ability to transduce a wide range of cell types, including those that are difficult to transfect.[8]

[11]

1. sgRNA Design & Selection
(Targeting early exons of erbB-2)

2. Vector Cloning
(Anneal & ligate sgRNA oligos into

lentiCRISPRv2 plasmid)

3. Lentivirus Production
(Co-transfect HEK293T cells with

packaging plasmids)

4. Cell Transduction
(Infect target cells with

lentiviral particles)

5. Selection & Clonal Isolation
(Puromycin selection followed by

single-cell dilution)

6. Clonal Expansion

7. Knockout Validation
(Genomic, transcriptomic,

& proteomic analysis)
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Caption: Workflow for erbB-2 gene knockout.

Experimental Protocols
Protocol 1: sgRNA Design and Selection
Effective gene knockout relies on the design of highly specific and efficient single guide RNAs

(sgRNAs).

Obtain Target Sequence: Retrieve the genomic sequence of the human erbB-2 gene (NCBI

Gene ID: 2064) from a genome browser.

Target Exons: To ensure a functional knockout, design sgRNAs that target early,

constitutively expressed exons (e.g., exons 2-5). This maximizes the chance of generating a

frameshift mutation leading to a premature stop codon.[12]

Use Design Tools: Utilize online sgRNA design tools (e.g., CHOPCHOP, CRISPOR) to

identify potential 20-nucleotide target sequences.[8][12] These tools predict on-target

efficiency and potential off-target sites.

Selection Criteria:

Choose sgRNAs with high predicted on-target scores.

Select sequences that end with a guanine (G) for optimal U6 promoter-driven expression,

if applicable.

Crucially, select sgRNAs with low predicted off-target scores to minimize unintended edits

in the genome.[13][14] It is advisable to select at least two independent sgRNAs to ensure

the observed phenotype is not due to an off-target effect.

Table 1: Example sgRNA Sequences for Human erbB-2
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Target ID Sequence (5' - 3') Target Exon Source

sgRNA-1
TGTGGCTTCCAGG
ACCCCCG

N/A [15]

sgRNA-2
GATGTGTTGTGTTTA

CCTTG
N/A [15]

| sgRNA-3 | AACTACCTTTCTACGGACGT | N/A |[16] |

Note: The PAM sequence (NGG) is not included in the sgRNA sequence but must be present

immediately downstream of the target sequence in the genome.

Protocol 2: Lentiviral Vector Construction
This protocol uses the lentiCRISPRv2 plasmid, an "all-in-one" vector that co-expresses Cas9,

the sgRNA, and a puromycin resistance cassette.[11]

Oligo Synthesis: For each selected sgRNA, synthesize two complementary DNA

oligonucleotides with appropriate overhangs for cloning into the BsmBI-digested

lentiCRISPRv2 vector.[11]

Oligo 1 (Top strand): 5’- CACCG[20-bp target sequence] -3’

Oligo 2 (Bottom strand): 5’- AAAC[Reverse complement of target]C -3’

Oligo Annealing:

Mix 1 µL of Oligo 1 (100 µM), 1 µL of Oligo 2 (100 µM), 1 µL of 10x T4 DNA Ligase Buffer,

and 7 µL of nuclease-free water.

Incubate in a thermocycler: 95°C for 5 min, then ramp down to 25°C at 5°C/min.

Vector Digestion: Digest 5 µg of lentiCRISPRv2 plasmid with the BsmBI restriction enzyme.

Gel purify the linearized vector backbone.[11]

Ligation:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.origene.com/catalog/gene-expression/knockout-kits-crispr/kn212583-her2-erbb2-human-gene-knockout-kit-crispr
https://www.origene.com/catalog/gene-expression/knockout-kits-crispr/kn212583-her2-erbb2-human-gene-knockout-kit-crispr
https://www.addgene.org/76378/
https://media.addgene.org/cms/files/Zhang_lab_LentiCRISPR_library_protocol.pdf
https://media.addgene.org/cms/files/Zhang_lab_LentiCRISPR_library_protocol.pdf
https://media.addgene.org/cms/files/Zhang_lab_LentiCRISPR_library_protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1573877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Set up a ligation reaction with the BsmBI-digested lentiCRISPRv2 vector and the annealed

oligo duplex.

Incubate with T4 DNA Ligase at room temperature for 1 hour.

Transformation: Transform the ligation product into competent E. coli and select colonies on

ampicillin-containing agar plates.

Verification: Verify the correct insertion of the sgRNA sequence in plasmids isolated from

several colonies using Sanger sequencing.

Protocol 3: Lentivirus Production and Transduction
Lentivirus production must be performed in a BSL-2 facility using appropriate safety

precautions.

Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they

reach 80-90% confluency at the time of transfection.

Co-transfection: Transfect the HEK293T cells with:

lentiCRISPRv2-sgRNA plasmid: 10 µg

psPAX2 (packaging plasmid): 7.5 µg

pMD2.G (envelope plasmid): 2.5 µg

Use a suitable transfection reagent according to the manufacturer's protocol.

Virus Harvest:

Change the medium 12-16 hours post-transfection.

Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The

virus can be used immediately or stored at -80°C.

Cell Transduction:
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Seed the target cells (e.g., SK-BR-3, MCF7) in a 6-well plate.[17]

The next day, infect the cells with the lentiviral supernatant at various multiplicities of

infection (MOIs). Add polybrene to a final concentration of 4-8 µg/mL to enhance

transduction efficiency.[18]

Selection: 48 hours post-transduction, begin selection by adding fresh medium containing

puromycin. The appropriate concentration of puromycin must be determined beforehand with

a kill curve for the specific target cell line.

Clonal Isolation: After selection, generate clonal cell lines by seeding the surviving cells into

96-well plates at a density of ~0.5 cells/well (single-cell dilution). Expand the resulting

colonies for validation.

Protocol 4: Validation of erbB-2 Knockout
Validation is a critical step to confirm the knockout and characterize the resulting genetic

modification.[19]

Genomic DNA Analysis (Indel Detection):

PCR Amplification: Extract genomic DNA from wild-type (WT) and knockout (KO) clonal

cell lines. Amplify a ~500 bp region surrounding the sgRNA target site using PCR.

Sanger Sequencing: Sequence the PCR products. The sequencing chromatogram from a

mixed population of edited cells will show overlapping peaks downstream of the cut site.

For clonal lines, this can confirm a homozygous or heterozygous mutation.[20]

T7 Endonuclease I (T7E1) Assay: This enzymatic assay detects mismatches in

heteroduplex DNA formed by annealing PCR products from WT and KO cells. Cleavage of

the PCR product into smaller fragments indicates the presence of insertions or deletions

(indels).[18]

mRNA Expression Analysis (Quantitative RT-PCR):

Isolate total RNA from WT and KO clones and synthesize cDNA.

Perform quantitative PCR (qPCR) using primers specific for erbB-2.
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A successful knockout should result in significantly reduced or absent erbB-2 mRNA

levels, likely due to nonsense-mediated decay.[19]

Protein Expression Analysis (Western Blot):

This is the most definitive method to confirm functional knockout.

Prepare whole-cell lysates from WT and KO clones.

Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary

antibody specific for erbB-2.[17]

The absence of the ~185 kDa band corresponding to erbB-2 in the KO lanes confirms a

successful knockout at the protein level.[17] Use a loading control (e.g., GAPDH, β-actin)

to ensure equal protein loading.

Table 2: Summary of Validation Methods

Method Level of Analysis Purpose
Expected Outcome
in KO Clones

Sanger Sequencing DNA
Confirm and
characterize indels

Frameshift
mutation or
premature stop
codon

T7E1 Assay DNA
Screen for presence

of indels

Cleaved DNA

fragments

qRT-PCR RNA
Quantify target gene

expression

Significantly reduced

erbB-2 mRNA levels

| Western Blot | Protein | Confirm loss of target protein | Absence of the ~185 kDa ErbB-2
protein band |

Table 3: Representative Quantitative Western Blot Data
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Cell Line
ErbB-2 Band Intensity
(Arbitrary Units)

% of Wild Type

Wild Type (SK-BR-3) 1.00 100%

erbB-2 KO Clone #1 0.02 2%

erbB-2 KO Clone #2 0.05 5%

Data is hypothetical and for illustrative purposes. Densitometric analysis would be performed

on Western blot images.[17]

Troubleshooting and Considerations
Low Knockout Efficiency: If knockout efficiency is low, consider designing and testing new

sgRNAs, optimizing the delivery method (transfection vs. transduction), or using a

ribonucleoprotein (RNP) complex of Cas9 protein and sgRNA, which can increase efficiency

and reduce off-target effects.[21]

Off-Target Effects: Despite careful sgRNA design, off-target mutations can occur.[21] It is

essential to validate key findings using at least two different sgRNAs targeting independent

sites in the erbB-2 gene. For therapeutic applications, unbiased whole-genome sequencing

is recommended to identify all potential off-target mutations.[14]

Cell Viability: In some cell lines, erbB-2 may be essential for survival. A complete knockout

may be lethal, resulting in the inability to generate viable clonal lines. In such cases, a

conditional knockout or CRISPR interference (CRISPRi) system may be more appropriate.

Clonal Variation: Phenotypic differences may arise between different knockout clones due to

off-target effects or inherent cellular heterogeneity. It is crucial to characterize multiple

independent clones to ensure the observed phenotype is a direct result of erbB-2 loss.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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